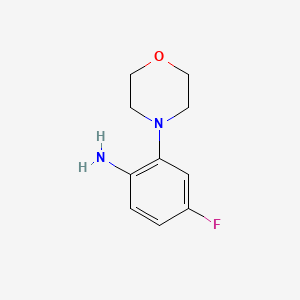
4-Fluoro-2-morpholinoaniline
Descripción general
Descripción
4-Fluoro-2-morpholinoaniline, also known as FMFA, is an organic compound with the molecular formula C10H13FN2O . It has a molecular weight of 196.22 g/mol . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C .
Physical And Chemical Properties Analysis
4-Fluoro-2-morpholinoaniline is a solid substance . It should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis
4-Fluoro-2-morpholinoaniline is a chemical compound with the molecular formula C10H13FN2O . It is used in the field of chemical synthesis . The compound is typically stored in a dark, dry place at a temperature between 2-8°C .
Cancer Research
There is research indicating that derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and assessed for anti-cancer activity in breast cancer cells . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available summary .
Proteomics Research
4-Fluoro-2-morpholinoaniline hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures within this field, but the specific methods and results are not detailed in the available summary .
Photoluminescence Studies
4-Morpholinoaniline decorated phenylenediamine carbon nanodots show an improved photoluminescence quantum yield from 28.3% to 41.8%. The fluorinated 4-morpholinoaniline (3-fluoro-4-morpholinoaniline) can be applied to tune the emission wavelength of the carbon nanodots . This application is in the field of material science, specifically in the study of photoluminescent materials.
Synthesis of Derivatives
4-Fluoro-2-morpholinoaniline can be used in the synthesis of its derivatives . For example, (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)naphthalen-2-ol is a derivative that has been synthesized and studied using single crystal X-ray diffraction . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available summary .
Material Science
4-Fluoro-2-morpholinoaniline and its derivatives can be used in the field of material science . For example, 4-Morpholinoaniline decorated phenylenediamine carbon nanodots show an improved photoluminescence quantum yield from 28.3% to 41.8%. The fluorinated 4-morpholinoaniline (3-fluoro-4-morpholinoaniline) can be applied to tune the emission wavelength of the carbon nanodots .
Safety And Hazards
The safety information for 4-Fluoro-2-morpholinoaniline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
4-fluoro-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCCLABFZZQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-morpholinoaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



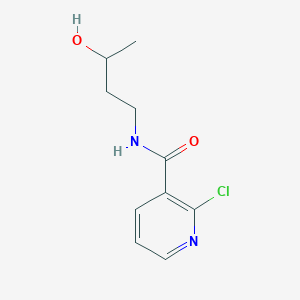
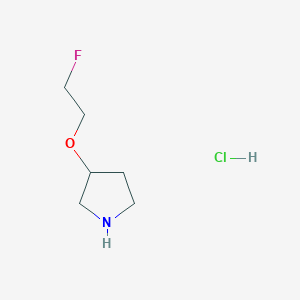
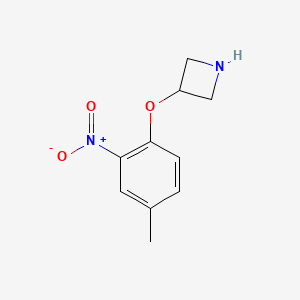
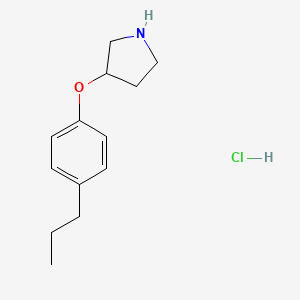
![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)
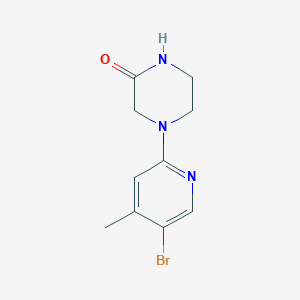
![4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441151.png)
![3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441153.png)
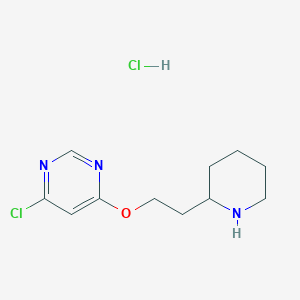
![3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride](/img/structure/B1441155.png)
![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441157.png)
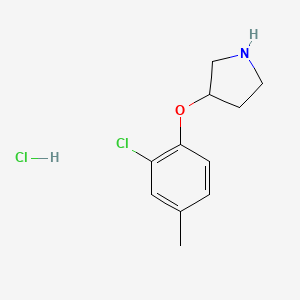
![4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441160.png)
![3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441161.png)